(3ss,5a)-Cholestan-2,2,3,4,4-d5-3-ol (ACI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 5, also known as 5-Hydroxymethylfurfural (5-HMF), is an organic compound derived from sugars. It is a versatile platform chemical with a wide range of applications in various fields, including chemistry, biology, medicine, and industry. 5-HMF is characterized by its furan ring structure with a hydroxymethyl group attached to the 5-position, making it a valuable intermediate for the synthesis of numerous chemicals and materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-HMF can be synthesized through the dehydration of hexose sugars, such as glucose and fructose. The reaction typically involves acidic catalysts, such as sulfuric acid or hydrochloric acid, under elevated temperatures. The process can be carried out in various solvents, including water, dimethyl sulfoxide, and ionic liquids .
Industrial Production Methods
In industrial settings, 5-HMF is produced using continuous flow reactors to ensure efficient heat and mass transfer. The use of heterogeneous catalysts, such as ion-exchange resins and zeolites, has been explored to improve the yield and selectivity of 5-HMF production. Additionally, biomass-derived feedstocks, such as lignocellulosic materials, are being investigated as sustainable sources for 5-HMF production .
Chemical Reactions Analysis
Types of Reactions
5-HMF undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for transforming 5-HMF into valuable derivatives and intermediates .
Common Reagents and Conditions
Oxidation: 5-HMF can be oxidized to 2,5-furandicarboxylic acid (FDCA) using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reduction of 5-HMF with hydrogen gas in the presence of a catalyst, such as palladium on carbon, yields 2,5-bis(hydroxymethyl)furan.
Major Products Formed
2,5-Furandicarboxylic Acid (FDCA): A key monomer for the production of bio-based polymers.
2,5-Bis(hydroxymethyl)furan: An intermediate for the synthesis of pharmaceuticals and fine chemicals.
Ethers and Esters: Used in the production of fragrances, flavors, and solvents.
Scientific Research Applications
5-HMF has garnered significant attention in scientific research due to its diverse applications:
Chemistry: 5-HMF serves as a building block for the synthesis of various chemicals, including bio-based polymers, solvents, and fine chemicals.
Biology: It has been studied for its potential antioxidant and anti-inflammatory properties, making it a candidate for therapeutic applications.
Medicine: Research has explored the use of 5-HMF in drug development, particularly for its potential to treat diseases such as sickle cell anemia and cancer.
Mechanism of Action
The mechanism of action of 5-HMF involves its interaction with various molecular targets and pathways. In biological systems, 5-HMF can scavenge free radicals, thereby exhibiting antioxidant properties. It also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. Additionally, 5-HMF has been shown to interact with hemoglobin, increasing its affinity for oxygen and potentially alleviating symptoms of sickle cell anemia .
Comparison with Similar Compounds
Similar Compounds
Furfural: Another furan derivative, furfural is produced from pentose sugars and is used as a precursor for various chemicals.
2,5-Furandicarboxylic Acid (FDCA): A direct oxidation product of 5-HMF, FDCA is a key monomer for bio-based polymers.
Levulinic Acid: Derived from the acid-catalyzed dehydration of hexose sugars, levulinic acid is used in the production of solvents, plasticizers, and pharmaceuticals.
Uniqueness of 5-HMF
5-HMF stands out due to its unique combination of chemical reactivity and biological activity. Its ability to undergo a wide range of chemical transformations makes it a versatile intermediate for the synthesis of various valuable compounds. Additionally, its potential therapeutic properties, such as antioxidant and anti-inflammatory effects, distinguish it from other furan derivatives .
Properties
Molecular Formula |
C27H48O |
---|---|
Molecular Weight |
393.7 g/mol |
IUPAC Name |
(3R,5S,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20+,21-,22+,23-,24+,25+,26+,27-/m1/s1/i13D2,17D2,21D |
InChI Key |
QYIXCDOBOSTCEI-DGYVRKDASA-N |
Isomeric SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2C1([2H])[2H])CC[C@@H]4[C@H](C)CCCC(C)C)C)C)([2H])[2H])O |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.